![molecular formula C14H21NS B13248412 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine](/img/structure/B13248412.png)
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine is an organic compound with the molecular formula C14H21NS It is a piperidine derivative, where the piperidine ring is substituted with a 2-[(4-methylphenyl)sulfanyl]ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine typically involves the reaction of 4-methylthiophenol with 2-bromoethylamine to form 2-[(4-methylphenyl)sulfanyl]ethylamine. This intermediate is then reacted with piperidine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the piperidine ring.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfanyl and piperidine moieties. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine: Similar structure but with a pyridine ring instead of piperidine.
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride: A hydrochloride salt form of the compound.
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride: Another salt form with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a sulfanyl group makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H21NS |
|---|---|
Molecular Weight |
235.39 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)sulfanylethyl]piperidine |
InChI |
InChI=1S/C14H21NS/c1-12-2-4-14(5-3-12)16-11-8-13-6-9-15-10-7-13/h2-5,13,15H,6-11H2,1H3 |
InChI Key |
MVAYXDFWIOJDJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



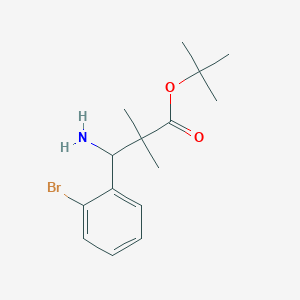


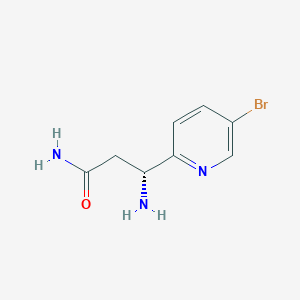


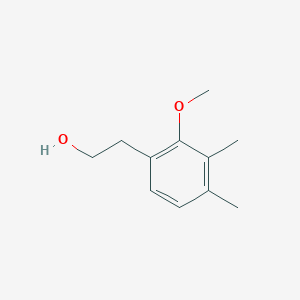
![2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline](/img/structure/B13248393.png)
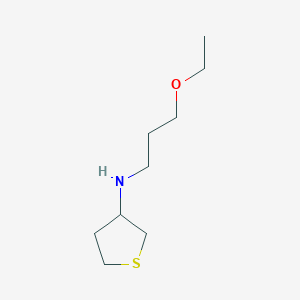
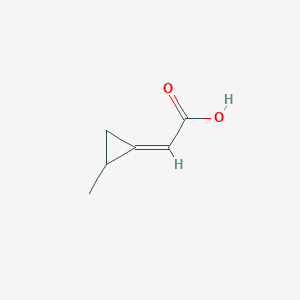
![{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13248408.png)
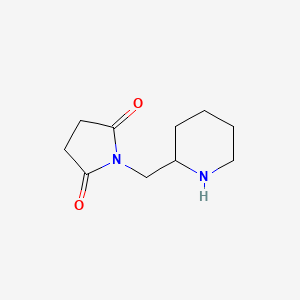
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13248423.png)
